N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine
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Overview
Description
N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine typically involves a two-step one-pot method. Initially, 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with 4-methoxyphenyl bromide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include using advanced techniques such as continuous flow synthesis and employing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The methoxyphenyl group enhances the binding affinity of the compound to the COX-2 active site, leading to selective inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-A]pyridin-3-amine
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-A]pyridin-3-yl)pyridin-2-amine
- 3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine
Uniqueness
N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine is unique due to its selective COX-2 inhibition properties, which make it a promising candidate for anti-inflammatory and anticancer research. The presence of the methoxy group enhances its chemical stability and biological activity compared to other similar compounds .
Properties
CAS No. |
823806-69-5 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C14H13N3O/c1-18-12-7-5-11(6-8-12)16-14-10-15-13-4-2-3-9-17(13)14/h2-10,16H,1H3 |
InChI Key |
CTEPUYCUBPDYEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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